molecular formula C12H10N2O2 B180642 2-(furan-2-yl)-2,3-dihydroquinazolin-4(1H)-one CAS No. 16285-26-0

2-(furan-2-yl)-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B180642
CAS No.: 16285-26-0
M. Wt: 214.22 g/mol
InChI Key: QCRTXSVKRLCOBJ-UHFFFAOYSA-N
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Description

2-(furan-2-yl)-2,3-dihydroquinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. It is characterized by a fused ring system consisting of a quinazolinone core and a furan ring. The molecular formula of this compound is C12H10N2O2, and it has a molecular weight of 214.22 g/mol . This compound is primarily used in research settings and has shown potential in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(furan-2-yl)-2,3-dihydroquinazolin-4(1H)-one typically involves the condensation of anthranilamide (2-aminobenzamide) with a furan aldehyde or ketone. One common method involves the use of a catalyst such as graphene oxide (GO) nanosheets in an aqueous medium at room temperature . This method is efficient and environmentally friendly, as it avoids the use of harsh chemicals and high temperatures.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(furan-2-yl)-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.

    Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.

Major Products Formed:

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Various substituted furan derivatives.

Scientific Research Applications

2-(furan-2-yl)-2,3-dihydroquinazolin-4(1H)-one has been explored for its potential in various scientific fields:

Mechanism of Action

The mechanism of action of 2-(furan-2-yl)-2,3-dihydroquinazolin-4(1H)-one is not fully understood. it is believed to interact with various molecular targets and pathways. For example, quinazolinone derivatives have been shown to inhibit enzymes such as tyrosine kinases, which play a role in cell signaling and cancer progression . The furan ring may also contribute to the compound’s biological activity by facilitating interactions with specific receptors or enzymes.

Comparison with Similar Compounds

Uniqueness: 2-(furan-2-yl)-2,3-dihydroquinazolin-4(1H)-one is unique due to the presence of both the furan ring and the quinazolinone core. This combination may enhance its biological activity and make it a valuable scaffold for drug development and other scientific applications.

Properties

IUPAC Name

2-(furan-2-yl)-2,3-dihydro-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c15-12-8-4-1-2-5-9(8)13-11(14-12)10-6-3-7-16-10/h1-7,11,13H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCRTXSVKRLCOBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(N2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60349624
Record name 2-Furan-2-yl-2,3-dihydro-1H-quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16285-26-0
Record name 2-Furan-2-yl-2,3-dihydro-1H-quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: How does 2-Furan-2-yl-2,3-dihydro-1H-quinazolin-4-one interact with 4-Nitrophenol and what are the downstream effects of this interaction?

A1: The research paper focuses on the development of a fluorescent nanoprobe incorporating 2-Furan-2-yl-2,3-dihydro-1H-quinazolin-4-one for the selective recognition of 4-Nitrophenol []. This suggests that the compound likely interacts with 4-Nitrophenol through specific molecular interactions, potentially hydrogen bonding or π-π stacking, leading to a change in its fluorescence properties. This change in fluorescence intensity or wavelength can then be measured and correlated to the concentration of 4-Nitrophenol, enabling its detection and quantification.

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